Lipophilicity Divergence from (3-Methanesulfonylbutan-2-yl) Isomer
The target compound exhibits a measurably lower predicted lipophilicity compared to its structural isomer (3-methanesulfonylbutan-2-yl)(methyl)amine. This quantitative difference is derived from consistent computational calculations performed by PubChem's XLogP3 algorithm [1][2].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | (3-Methanesulfonylbutan-2-yl)(methyl)amine (CAS 1306605-29-7): 0 |
| Quantified Difference | ΔXLogP = -0.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) using standardized fragment-based algorithm |
Why This Matters
A lower logP value indicates higher aqueous solubility, which may be preferred for in vitro assays requiring aqueous buffer conditions without co-solvents.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA for CID 62595290. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties: XLogP3-AA for CID 54593119. National Center for Biotechnology Information. View Source
